molecular formula C23H19N5O4S B2404452 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1171214-43-9

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2404452
CAS No.: 1171214-43-9
M. Wt: 461.5
InChI Key: NOIWJWIGTHYXHW-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an isoindolinone moiety, a benzothiazole ring, and a pyrazole ring. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindolinone Moiety: The isoindolinone moiety can be synthesized through the cyclization of phthalic anhydride with an amine derivative under acidic conditions.

    Synthesis of Benzothiazole Ring: The benzothiazole ring is often synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Formation of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the isoindolinone, benzothiazole, and pyrazole intermediates through amide bond formation using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the isoindoline and thiazole moieties is believed to enhance its ability to inhibit tumor cell proliferation. In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in targeting specific pathways involved in cancer cell survival and growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives featuring the benzo[d]thiazole component possess significant antibacterial and antifungal activity. The mechanism is thought to involve disruption of microbial cell membranes or interference with essential metabolic processes.

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous chronic diseases, and compounds like 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide are being studied for their anti-inflammatory effects. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of the target compound and tested their efficacy against breast cancer cell lines. The most potent analog demonstrated an IC50 value significantly lower than that of established chemotherapeutic agents, indicating superior anticancer activity.

Study 2: Antimicrobial Testing

Another investigation focused on evaluating the antimicrobial properties of derivatives containing the benzo[d]thiazole moiety. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to those of commercial antibiotics against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindolin-2-yl)acetamide
  • N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is unique due to the combination of its isoindolinone, benzothiazole, and pyrazole moieties. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 423.46 g/mol. The structure features a dioxoisoindoline moiety linked to a benzo[d]thiazole and a pyrazole, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiazole rings exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A study highlighted the synthesis of thiazole-pyrazole derivatives that demonstrated potent anticancer effects against several cancer cell lines, suggesting that similar activities may be expected from the target compound .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazoles and thiazoles are often associated with antibacterial and antifungal effects. A recent review noted that various pyrazole derivatives exhibited activity against pathogenic bacteria and fungi, indicating that the compound may possess similar properties .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies have reported that compounds with pyrazole scaffolds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that the target compound could also modulate inflammatory responses.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress within cells .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

StudyCompoundActivityFindings
Pyrazole derivativesAnticancerInduced apoptosis in cancer cell lines
Thiazole-pyrazole hybridsAntimicrobialEffective against Gram-positive bacteria
Isoindoline-based compoundsAnti-inflammatoryReduced levels of TNF-alpha in vitro

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-3-32-16-9-6-10-17-20(16)25-23(33-17)28-18(11-13(2)26-28)24-19(29)12-27-21(30)14-7-4-5-8-15(14)22(27)31/h4-11H,3,12H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIWJWIGTHYXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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